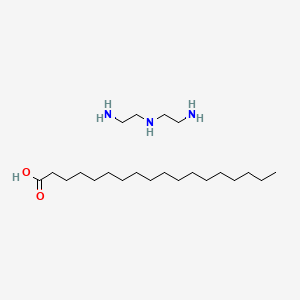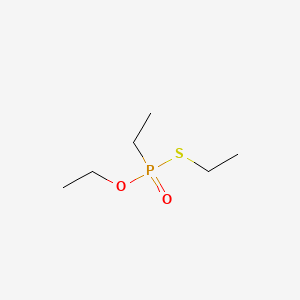![molecular formula C24H17ClN2O2 B12800524 2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione CAS No. 58867-57-5](/img/structure/B12800524.png)
2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 294935 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its interactions and effects in biological systems, making it a subject of research in chemistry, biology, and medicine.
Méthodes De Préparation
Starting Materials: The synthesis begins with readily available chemical precursors.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity for research applications.
Analyse Des Réactions Chimiques
NSC 294935 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 294935 into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using different reagents and catalysts.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of NSC 294935 with modified functional groups.
Applications De Recherche Scientifique
NSC 294935 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers study its interactions with biological molecules to understand its effects on cellular processes.
Medicine: NSC 294935 is investigated for its potential therapeutic effects, including its role in inhibiting specific enzymes or pathways involved in disease.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of NSC 294935 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context in which NSC 294935 is used.
Comparaison Avec Des Composés Similaires
NSC 294935 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 298223: This compound also interacts with DNA and has been studied for its antitumor properties.
Dipyridamole: Known for its use in preventing thromboembolic events, it has a different mechanism of action involving inhibition of phosphodiesterase.
Compared to these compounds, NSC 294935 has distinct properties and applications, making it a valuable subject of research in various scientific fields.
Propriétés
Numéro CAS |
58867-57-5 |
|---|---|
Formule moléculaire |
C24H17ClN2O2 |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
2-[[2-(4-chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H17ClN2O2/c1-26-21-11-6-15(12-17(21)13-22(26)16-7-9-18(25)10-8-16)14-27-23(28)19-4-2-3-5-20(19)24(27)29/h2-13H,14H2,1H3 |
Clé InChI |
IMTNCYRTJROVGA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O)C=C1C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


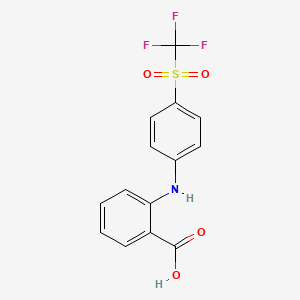
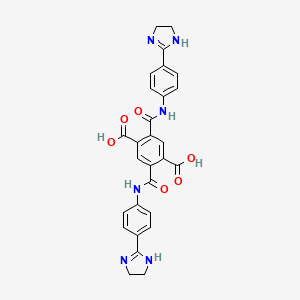
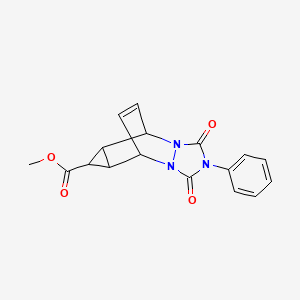

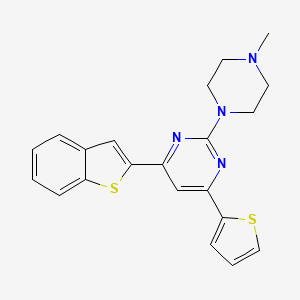
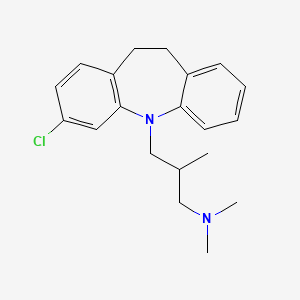
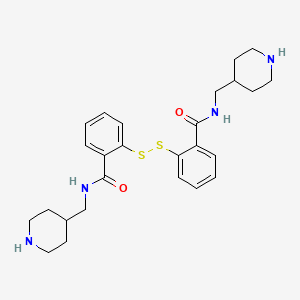
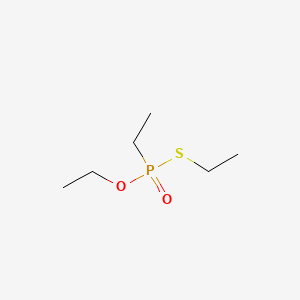
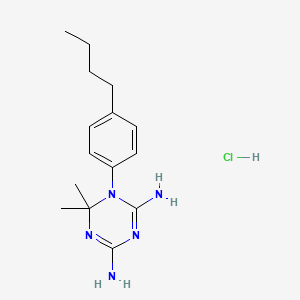
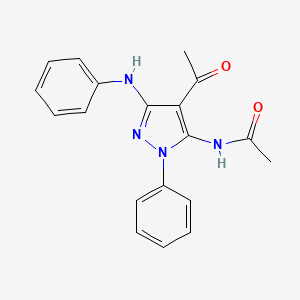
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)

